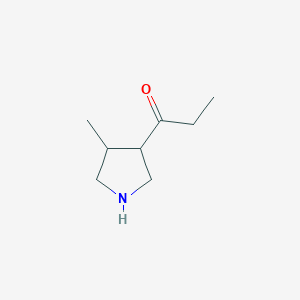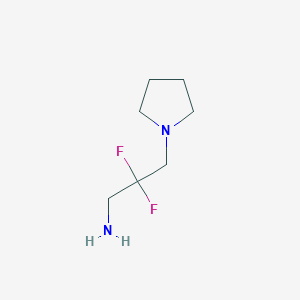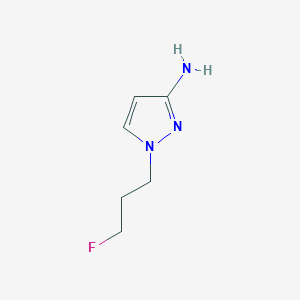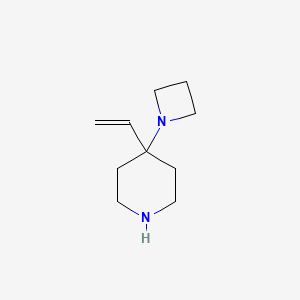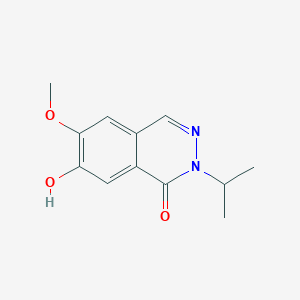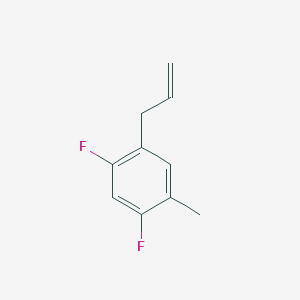
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is an aromatic compound with the molecular formula C₁₀H₁₀F₂. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a prop-2-en-1-yl group attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:
Alkylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Allylation: The prop-2-en-1-yl group is added through a Heck reaction, where an allyl halide reacts with the benzene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-en-1-yl group to a single bond, forming a propyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can form strong hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Difluoro-2-methylbenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.
1,5-Difluoro-2-methyl-4-(prop-1-en-1-yl)benzene: Similar structure but with a different position of the double bond, affecting its reactivity and interaction with other molecules.
1,5-Difluoro-2-methyl-4-(prop-2-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different chemical properties and reactivity.
Uniqueness
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and interaction capabilities. The presence of both fluorine atoms and the prop-2-en-1-yl group allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C10H10F2 |
|---|---|
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
1,5-difluoro-2-methyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2/c1-3-4-8-5-7(2)9(11)6-10(8)12/h3,5-6H,1,4H2,2H3 |
InChI-Schlüssel |
XRDVAZRIJFFUCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)F)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)




![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
